4-Methylpiperidine
Overview
Description
4-Methylpiperidine is a chemical compound that is a derivative of piperidine with a methyl group attached to the fourth carbon in the ring. Piperidine is a six-membered heterocycle with one nitrogen atom, and its derivatives, including 4-methylpiperidine, are of significant interest in pharmaceutical chemistry due to their presence in various bioactive compounds and potential therapeutic applications .
Synthesis Analysis
The synthesis of 4-methylpiperidine and its derivatives can be achieved through various methods. One approach involves the regioselective bromofluorination of N-Boc-4-methylenepiperidine, which is a key step in producing fluorinated azaheterocycles that serve as bifunctional building blocks for pharmaceutical compounds . Another method described the synthesis of 4-substituted-4-aminopiperidine derivatives using isonipecotate as a starting material and employing Curtius rearrangement as a key step, which allows for the introduction of various substituents at the 4-position of the piperidine ring .
Molecular Structure Analysis
The molecular structure of 4-methylpiperidine and its derivatives has been studied extensively. For instance, the conformation of the piperidine ring in certain derivatives has been investigated, revealing that bulky substituents can influence the ring's conformation and stability . Additionally, the structure of 4-hydroxy-1-methylpiperidine betaine has been determined by X-ray diffraction, showing that the molecule can exist in different chair conformations .
Chemical Reactions Analysis
4-Methylpiperidine and its derivatives undergo various chemical reactions. For example, the metabolism of 4-aminopiperidine drugs by cytochrome P450s involves the N-dealkylation reaction catalyzed by the CYP3A4 isoform . The study of 4-hydroxy-1-methylpiperidine betaine derivatives using NMR spectroscopy has provided insights into the conformational behavior of these compounds and their chemical shifts .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methylpiperidine have been characterized through experimental and computational studies. The standard molar enthalpies of formation for various methylpiperidine isomers, including 4-methylpiperidine, have been determined, providing valuable information about their stability and conformational behavior . The intermolecular interactions in hydrates of 4-methylpiperidine have also been studied, revealing the influence of substitution on the number of hydrates and the arrangement of hydrogen bonds .
Scientific Research Applications
Green Chemistry and Peptide Synthesis
Rodríguez et al. (2019) demonstrated the use of diluted 4-methylpiperidine solutions as an environmentally friendly and less expensive alternative for Fmoc group removal in solid-phase peptide synthesis (SPPS). This approach resulted in high purity peptides with good yield, showcasing 4-methylpiperidine's role in reducing environmental and health hazards in peptide synthesis processes Rodríguez et al., 2019.
Organic Synthesis
Senguttuvan et al. (2013) highlighted 4-methylpiperidine's role in the reductive amination of diarylpiperidin-4-ones, leading to products of interest in pharmaceutical research, such as analgesics and antihistamines Senguttuvan et al., 2013.
Material Science
Zhang et al. (2018) discussed how 4-methylpiperidine, in the presence of dicyclohexylcarbodiimide (DCC), facilitates the formation of fullerene multiadducts. This process highlights its potential in the development of new materials with unique properties for technological applications Zhang et al., 2018.
Antibacterial Agents
Aziz‐ur‐Rehman et al. (2017) explored the synthesis and antibacterial evaluation of 1,3,4-oxadiazole, sulfamoyl, and piperidine derivatives, showcasing 4-methylpiperidine's utility in creating compounds with significant antibacterial properties Aziz‐ur‐Rehman et al., 2017.
CO2 Capture
Coulier et al. (2018) investigated 3-methylpiperidine and 4-methylpiperidine in aqueous solutions for CO2 capture, emphasizing the thermodynamic aspects of CO2 dissolution and the potential of these solutions in industrial decarbonization processes Coulier et al., 2018.
Insect Repellents
Guda et al. (2015) identified 4-methylpiperidine as a potent insect repellent with a higher vapor pressure than DEET, suggesting its effectiveness in repelling mosquitoes without the need for direct skin application Guda et al., 2015.
Safety And Hazards
4-Methylpiperidine is highly flammable and can cause severe skin burns and eye damage . It is harmful if swallowed and may cause respiratory irritation . It is advised to use personal protective equipment, avoid breathing vapours, mist or gas, and ensure adequate ventilation when handling 4-Methylpiperidine .
Future Directions
Piperidines, including 4-Methylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOFELREXGAFOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060820 | |
Record name | Piperidine, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |
Record name | 4-Methylpiperidine | |
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Product Name |
4-Methylpiperidine | |
CAS RN |
626-58-4 | |
Record name | 4-Methylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Methylpiperidine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626584 | |
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Record name | 4-Methylpiperidine | |
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Record name | Piperidine, 4-methyl- | |
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Record name | Piperidine, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060820 | |
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Record name | 4-methylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.959 | |
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Record name | 4-METHYLPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV6HN6HDP8 | |
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